molecular formula C11H10N2O3 B8575312 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile

4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile

Cat. No. B8575312
M. Wt: 218.21 g/mol
InChI Key: LJYDFFMIPCFLNX-UHFFFAOYSA-N
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Patent
US08445480B2

Procedure details

To a mixture of 3-bromo-4-methoxy-5-nitrobenzonitrile (6.26 g, 24.35 mmol) in dimethoxyethane (61 ml) was added water (16 ml), isopropenyl boronic acid (6.28 g, 73.1 mmol), potassium carbonate (10.10 g, 73.1 mmol), and tetrakis(triphenylphosphine) palladium(0) (0.281 g, 0.244 mmol). The resulting mixture was heated to reflux and stirred at this temperature overnight under nitrogen. The reaction mixture was then concentrated, diluted with water, and extracted with ethyl acetate (3×). The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of hexanes, followed by a linear gradient of ethyl acetate in hexanes from 0% to 100% over 10 column volumes to afford the title compound as a red oil.
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
6.28 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
0.281 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:12]([O-:14])=[O:13])[C:9]=1[O:10][CH3:11])[C:5]#[N:6].O.[C:16](B(O)O)([CH3:18])=[CH2:17].C(=O)([O-])[O-].[K+].[K+]>C(COC)OC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:16]([C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:12]([O-:14])=[O:13])[C:9]=1[O:10][CH3:11])[C:5]#[N:6])([CH3:18])=[CH2:17] |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
6.26 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1OC)[N+](=O)[O-]
Name
Quantity
61 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
O
Name
Quantity
6.28 g
Type
reactant
Smiles
C(=C)(C)B(O)O
Name
Quantity
10.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.281 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 1 column volume of hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=C)(C)C=1C=C(C#N)C=C(C1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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